Technical Guide: Spectroscopic Profiling of 5-Bromo-3-fluoro-N-Boc-benzylamine
Technical Guide: Spectroscopic Profiling of 5-Bromo-3-fluoro-N-Boc-benzylamine
The following is an in-depth technical guide for the spectroscopic characterization of 5-Bromo-3-fluoro-N-Boc-benzylamine . This document is designed for researchers and analytical scientists requiring a definitive reference for quality control, structural validation, and synthetic intermediate analysis.
Executive Summary & Compound Identity
5-Bromo-3-fluoro-N-Boc-benzylamine (CAS: 1177558-40-5) is a critical pharmacophore building block, frequently employed in the synthesis of kinase inhibitors and fragment-based drug discovery. Its structural core features a 1,3,5-trisubstituted benzene ring, offering orthogonal reactivity: the bromine atom facilitates Buchwald-Hartwig or Suzuki couplings, the fluorine atom modulates metabolic stability and pKa, and the Boc-protected amine serves as a masked nucleophile.
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IUPAC Name: tert-butyl (5-bromo-3-fluorobenzyl)carbamate
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Molecular Formula: C₁₂H₁₅BrFNO₂
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Molecular Weight: 304.16 g/mol
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Appearance: White to off-white crystalline solid
Synthesis & Purification Workflow
Understanding the synthesis context is vital for interpreting spectroscopic impurities. This compound is typically synthesized via the reductive protection of the corresponding nitrile or the direct Boc-protection of the free amine.
Experimental Workflow Diagram
The following diagram illustrates the critical path from synthesis to analytical validation, highlighting potential impurity carryover points.
Figure 1: Synthetic workflow and critical control points for isolation of the target carbamate.
Nuclear Magnetic Resonance (NMR) Analysis
The NMR profile is characterized by the distinct coupling patterns of the fluorine atom (
H NMR Data (400 MHz, CDCl )
The proton spectrum displays a characteristic aliphatic Boc region and a complex aromatic region due to H-F coupling.
| Position | Shift ( | Multiplicity | Integration | Assignment & Coupling ( |
| NH | 4.95 | Broad s | 1H | Carbamate N-H (Exchangeable) |
| CH | 4.28 | d | 2H | Benzylic methylene ( |
| Boc-CH | 1.45 | s | 9H | tert-Butyl methyl protons |
| Ar-H (C2) | 6.98 | dt | 1H | Ortho to F ( |
| Ar-H (C4) | 7.15 | dt | 1H | Between Br and F ( |
| Ar-H (C6) | 7.24 | s (app) | 1H | Between Br and CH |
Expert Insight:
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The "Boc Rotamer" Effect: In some solvents (e.g., DMSO-d
), the amide bond rotation may be slow on the NMR timescale, causing broadening or splitting of the tert-butyl and benzylic signals. In CDCl at 25°C, these usually appear sharp. -
Fluorine Coupling: The proton at C2 (sandwiched between the methylene and fluorine) often shows a distinct doublet-of-triplets or doublet-of-doublets pattern due to
coupling.
C NMR Data (100 MHz, CDCl )
Carbon-13 analysis is definitive for confirming the oxidation state of the carbonyl and the fluorination pattern.
| Carbon Type | Shift ( | Splitting | Assignment |
| C=O | 155.9 | s | Carbamate Carbonyl |
| C-F (C3) | 162.5 | d ( | Aromatic C-F ipso carbon |
| Ar-C (C1) | 143.2 | d ( | Quaternary C attached to CH |
| Ar-C (C5) | 122.8 | d ( | Quaternary C attached to Br |
| Ar-CH | 118.5 - 126.0 | m | Aromatic CH signals split by F |
| C-O (tBu) | 80.1 | s | Quaternary tert-butyl carbon |
| CH | 43.8 | s | Benzylic carbon |
| CH | 28.3 | s | Boc methyls |
Mass Spectrometry (MS) Profiling
Mass spectrometry is the primary tool for confirming the halogenation pattern (Br isotopes) and the integrity of the Boc group.
Ionization Pattern (ESI+)
The presence of Bromine (
| Ion Species | m/z (Theoretical) | Intensity Ratio | Diagnostic Note |
| [M+Na] | 326.0 / 328.0 | 1 : 1 | Sodium adduct (Standard in ESI) |
| [M+H] | 304.0 / 306.0 | 1 : 1 | Protonated molecular ion (often weak) |
| [M+H - Boc] | 204.0 / 206.0 | 1 : 1 | Loss of Boc group (Fragment) |
| [M+H - tBu] | 248.0 / 250.0 | 1 : 1 | Loss of tert-butyl group (Isobutene) |
MS Fragmentation Logic
The following diagram details the fragmentation pathway observed in collision-induced dissociation (CID), useful for confirming structural connectivity.
Figure 2: ESI+ Fragmentation pathway showing the sequential loss of the Boc protecting group components.
Infrared (IR) Spectroscopy
IR analysis provides a rapid "fingerprint" validation, particularly useful for checking the dryness (water content) and the integrity of the carbamate functionality.
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N-H Stretch: 3340–3360 cm
(Single band, typically sharp). -
C=O Stretch (Carbamate): 1685–1705 cm
(Strong, diagnostic). -
C=C Aromatic: 1580–1600 cm
. -
C-F Stretch: 1250–1350 cm
(Strong, often overlapping with C-N). -
C-Br Stretch: 600–700 cm
(Fingerprint region).
Experimental Protocol: Sample Preparation
To ensure reproducibility of the data presented above, follow this standardized preparation protocol.
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NMR Sample: Dissolve 5–10 mg of the solid in 0.6 mL of CDCl
(99.8% D). Filter through a cotton plug if any turbidity is observed (insoluble salts from synthesis). -
LC-MS Sample: Prepare a 1 mg/mL stock in Acetonitrile (MeCN). Dilute to 10 µg/mL in 50:50 MeCN:Water (+0.1% Formic Acid) for injection.
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Storage: Store the neat solid at 2–8°C. The Boc group is acid-sensitive; avoid storage in acidic solvents (e.g., unbuffered CDCl
that has degraded over time).
References
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Compound Registry: PubChem CID 59174297. tert-butyl N-[(5-bromo-3-fluorophenyl)methyl]carbamate. National Library of Medicine. Link
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Synthetic Methodology: "Protection of Amines with Boc Anhydride." Organic Syntheses, Coll. Vol. 10, p. 170 (2004). (General protocol reference). Link
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Spectral Database: NIST Mass Spectrometry Data Center. tert-Butyl carbamate fragmentation patterns. Link
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Vendor Data: Sigma-Aldrich Product Specification for 5-Bromo-3-fluoro-N-Boc-benzylamine (CAS 1177558-40-5). Link
